molecular formula C9H5FN4 B185489 (4-Fluorophenyl)carbonohydrazonoyl dicyanide CAS No. 94853-74-4

(4-Fluorophenyl)carbonohydrazonoyl dicyanide

Cat. No.: B185489
CAS No.: 94853-74-4
M. Wt: 188.16 g/mol
InChI Key: DOIGJTLRJDPQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)carbonohydrazonoyl dicyanide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 238.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)carbonohydrazonoyl dicyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the cyano groups, potentially forming amines.

    Substitution: Substituted derivatives where the cyano groups are replaced by other functional groups.

Scientific Research Applications

(4-Fluorophenyl)carbonohydrazonoyl dicyanide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)carbonohydrazonoyl dicyanide
  • (4-Bromophenyl)carbonohydrazonoyl dicyanide
  • (4-Methylphenyl)carbonohydrazonoyl dicyanide

Uniqueness

(4-Fluorophenyl)carbonohydrazonoyl dicyanide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIGJTLRJDPQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356790
Record name (4-Fluorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94853-74-4
Record name (4-Fluorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Fluorophenyl)carbonohydrazonoyl dicyanide
(4-Fluorophenyl)carbonohydrazonoyl dicyanide
(4-Fluorophenyl)carbonohydrazonoyl dicyanide
(4-Fluorophenyl)carbonohydrazonoyl dicyanide
(4-Fluorophenyl)carbonohydrazonoyl dicyanide
(4-Fluorophenyl)carbonohydrazonoyl dicyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.